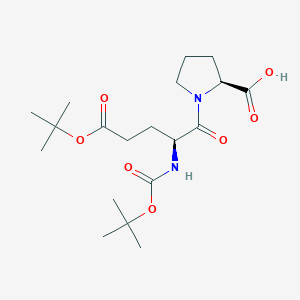

Boc-Glu(OtBu)-Pro-OH

Description

BenchChem offers high-quality Boc-Glu(OtBu)-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Glu(OtBu)-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

917926-33-1 |

|---|---|

Molecular Formula |

C19H32N2O7 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O7/c1-18(2,3)27-14(22)10-9-12(20-17(26)28-19(4,5)6)15(23)21-11-7-8-13(21)16(24)25/h12-13H,7-11H2,1-6H3,(H,20,26)(H,24,25)/t12-,13-/m0/s1 |

InChI Key |

CNPCAWYHBKFPPJ-STQMWFEESA-N |

SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

sequence |

XP |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of Boc-Glu(OtBu)-Pro-OH

[1]

Chemical Identity & Core Properties

Boc-Glu(OtBu)-Pro-OH is a specialized dipeptide intermediate primarily utilized in solution-phase peptide synthesis and fragment condensation strategies.[1] Its design features "global acid lability," where both the N-terminal protection and the side-chain protection can be removed simultaneously under acidic conditions, leaving the C-terminus free for fragment coupling.[1]

| Property | Data |

| Systematic Name | N-(tert-Butoxycarbonyl)-L-glutamyl( |

| CAS Number | 917926-33-1 (Dipeptide specific) |

| Molecular Formula | |

| Molecular Weight | 400.47 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in Water |

| pKa (COOH) | ~3.6 (Proline C-terminus) |

Structural Anatomy & Stereochemical Dynamics[1]

The "All-Acid-Labile" Protection Strategy

The structural logic of this molecule relies on the orthogonality between the C-terminal carboxylic acid and the protecting groups.[1]

-

N-Terminus (Boc): The tert-butyloxycarbonyl group is stable to base (saponification) and hydrogenation but cleaved by moderate acids (TFA, HCl/Dioxane).[1]

-

Side Chain (OtBu): The

-carboxyl of Glutamic acid is protected as a tert-butyl ester.[1][2][3][4] Like the Boc group, this is cleaved by acid (TFA).[2] -

Implication: This molecule is designed for Fragment Condensation .[1] The free C-terminus allows coupling to a growing peptide chain (or resin).[1] Once the fragment is incorporated, a single acidic treatment (e.g., 95% TFA) removes both the Boc and OtBu groups, yielding the native Glu-Pro sequence.

The Proline Effect: Cis/Trans Isomerization

A critical feature of any Xaa-Pro dipeptide is the restricted rotation around the amide bond.[1] Unlike standard peptide bonds which exist >99% in the trans conformation, the tertiary amide of the Glu-Pro bond lowers the energy barrier for isomerization (

-

Rotamer Population: In non-polar solvents (CDCl

), the trans isomer dominates (~80-90%).[1] In polar hydrogen-bonding solvents (DMSO, Water), the cis population increases significantly (up to 30%).[1] -

NMR Consequence: Researchers must expect signal doubling in

H and

Figure 1: Kinetic equilibrium of the Glu-Pro amide bond. The slow exchange rate on the NMR time scale results in distinct sets of peaks for cis and trans rotamers.

Synthetic Protocol (Preparation of the Dipeptide)

Since this dipeptide is often prepared in-house for specific fragment couplings, the following protocol ensures preservation of chiral integrity.

Synthesis Workflow

The most robust route utilizes Mixed Anhydride or EDC/HOBt coupling of Boc-Glu(OtBu)-OH with H-Pro-OBzl (Benzyl ester), followed by catalytic hydrogenolysis to free the C-terminus without touching the acid-labile groups.[1]

Figure 2: Synthetic pathway preserving the acid-labile Boc and OtBu groups while selectively deprotecting the C-terminus.[1]

Step-by-Step Methodology

Reagents: Boc-Glu(OtBu)-OH (1.0 eq), H-Pro-OBzl·HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq), DCM (dry).[1]

-

Activation: Dissolve Boc-Glu(OtBu)-OH and HOBt in dry DCM at 0°C. Add EDC·HCl and stir for 15 minutes to form the active ester.

-

Coupling: Add H-Pro-OBzl[1]·HCl and DIPEA.[1] The DIPEA frees the proline amine from its salt.

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup (Critical): Wash organic layer with 5% KHSO

(removes unreacted amine/DIPEA), then 5% NaHCO -

Hydrogenation: Dissolve the intermediate (Boc-Glu(OtBu)-Pro-OBzl) in MeOH. Add 10 wt% Pd/C catalyst.[1] Stir under H

balloon for 2-4 hours. Filter through Celite.[1] Evaporate to obtain the target acid.

Quality Control & Characterization

NMR Analysis Checklist

When validating the structure, look for the following diagnostic signals. Note the rotameric splitting.

| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Boc | 1.38 - 1.45 | Singlet (9H) | Intense peak; may split if rotamers are resolved.[1] | |

| OtBu | 1.40 - 1.46 | Singlet (9H) | Often overlaps with Boc; integration should be 18H total.[1] | |

| Pro- | 4.20 - 4.50 | Multiplet (1H) | Distinctive downfield shift; sensitive to cis/trans. | |

| Glu- | 4.10 - 4.30 | Multiplet (1H) | - | |

| C=O[1] (Amide) | 170.0 - 172.0 | Singlet | The Glu-Pro amide bond.[1] | |

| C=O (Acid) | 173.0 - 175.0 | Singlet | The free C-terminal acid.[1] |

Mass Spectrometry[1]

Storage and Handling

-

Hygroscopicity: Proline derivatives are often hygroscopic.[1] Store in a desiccator.

-

Temperature: -20°C for long-term storage to prevent slow autolysis or diketopiperazine formation (though sterically hindered by the Boc group, it is possible over years).[1]

-

Stability: Stable to ambient light.[1] Unstable to strong acids (TFA vapor) and strong bases (potential racemization of the activated ester form).[1]

References

-

Isomerization Dynamics: Reimer, U., et al. "Side-chain effects on peptidyl-prolyl cis/trans isomerization."[1] Journal of Molecular Biology 279.2 (1998): 449-460.[1] Link

-

Synthetic Protocol (Mixed Anhydride/EDC): Benoiton, N. L.[1] "Chemistry of Peptide Synthesis." CRC Press, 2006.[1] (Standard Reference Text).

-

Proline in Drug Design: Trabocchi, A., & Guarna, A. "Peptidomimetics in Organic and Medicinal Chemistry."[1] Wiley, 2014.[1]

-

Protecting Group Data: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition.[1] Link[1]

-

Chemical Data: PubChem Compound Summary for Boc-Glu(OtBu)-OH (Component Reference). Link[1]

Boc-Glu(OtBu)-Pro-OH CAS number and molecular weight

High-Purity Dipeptide Building Block for Convergent Peptide Synthesis

Executive Summary

Boc-Glu(OtBu)-Pro-OH (CAS: 917926-33-1) is a specialized dipeptide intermediate designed for high-precision peptide synthesis. Unlike standard single amino acid building blocks, this pre-formed dipeptide unit allows researchers to introduce the Glutamic Acid-Proline (Glu-Pro) sequence as a single cassette. This strategy is critical for overcoming steric hindrance associated with the secondary amine of proline, preventing diketopiperazine (DKP) formation during ester activation, and ensuring high chiral integrity in convergent synthesis strategies.

This guide details the physicochemical profile, strategic utility, and validated experimental protocols for utilizing Boc-Glu(OtBu)-Pro-OH in drug development and structural biology.

Part 1: Chemical Identity & Physicochemical Profile

The dual acid-labile protection scheme (Boc/OtBu) defines the utility of this compound. Both the N-terminal tert-butyloxycarbonyl (Boc) group and the side-chain tert-butyl ester (OtBu) are sensitive to trifluoroacetic acid (TFA).[1] This makes the compound ideal for Solution Phase Synthesis or Fragment Condensation , where global deprotection is performed as a final step after coupling the fragment to a peptide backbone.

Key Data Table[2][3]

| Property | Specification |

| Chemical Name | Boc-L-Glu(OtBu)-L-Pro-OH |

| CAS Number | 917926-33-1 |

| Molecular Formula | C₁₉H₃₂N₂O₇ |

| Molecular Weight | 400.47 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in water |

| Purity (HPLC) | ≥ 98.0% |

| Chiral Purity | ≤ 0.5% D-isomer (enantiomeric excess > 99%) |

| Storage Stability | Store at +2°C to +8°C; Desiccate to prevent hydrolysis |

Structural Logic & Lability

The following diagram illustrates the orthogonal protection logic. Note that while "orthogonal" usually implies different cleavage conditions, here the "Boc/OtBu" pairing represents a Synchronized Deprotection strategy.

Figure 1: Structural schematic of Boc-Glu(OtBu)-Pro-OH highlighting the acid-labile protection sites (Red) and the reactive C-terminus (Yellow).

Part 2: Strategic Utility in Synthesis

Overcoming Proline Sterics

Coupling an amino acid onto a Proline residue (Xaa + Pro-Peptide) is kinetically favorable. However, coupling to the secondary amine of Proline (Pro + Xaa-Peptide) can be sluggish. By using Boc-Glu(OtBu)-Pro-OH , the difficult Glu-Pro bond is already formed, allowing the researcher to couple the more reactive C-terminal Proline acid to the N-terminus of the growing chain.

Prevention of Diketopiperazine (DKP) Formation

In sequential synthesis, dipeptide esters (especially those containing Proline) are prone to cyclization into DKPs, particularly during base-mediated deprotection steps (e.g., Fmoc removal). Using a protected dipeptide acid like Boc-Glu(OtBu)-Pro-OH minimizes this risk because the C-terminus is free (acid) during storage and is only activated immediately prior to coupling.

Fragment Condensation (Convergent Synthesis)

This building block is specifically engineered for Convergent Synthesis .

-

Mechanism: The fragment is coupled to a resin-bound peptide or a solution-phase amine.

-

Final Step: A single acid treatment (TFA) removes both the N-terminal Boc and the side-chain OtBu, yielding the native Glu-Pro sequence embedded in the final peptide.

Part 3: Experimental Protocols

Protocol A: Activation and Coupling (Fragment Condensation)

Objective: Couple Boc-Glu(OtBu)-Pro-OH to an amino-functionalized resin or peptide fragment.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Stoichiometry Calculation:

-

Use 3.0 equivalents of Boc-Glu(OtBu)-Pro-OH relative to the resin loading/amine component.

-

Use 2.9 equivalents of HATU (slight deficit prevents capping by uronium salts).

-

Use 6.0 equivalents of DIPEA.

-

-

Pre-Activation (Critical Step):

-

Dissolve Boc-Glu(OtBu)-Pro-OH and HATU in minimal DMF.

-

Add DIPEA.

-

Wait time:30 seconds to 1 minute . (Do not exceed 2 minutes to avoid racemization of the C-terminal Proline).

-

-

Coupling Reaction:

-

Add the pre-activated solution to the resin/amine component.

-

Agitate (shake, do not stir with magnetic bar on resin) for 2 to 4 hours at room temperature.

-

Note: Proline couplings can be slower; monitor via Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

-

-

Washing:

-

Drain solvent.

-

Wash resin: DMF (3x), DCM (3x), DMF (3x).

-

Protocol B: Global Deprotection (Boc/OtBu Removal)

Objective: Remove N-terminal Boc and Side-chain OtBu simultaneously.

Cocktail Composition:

-

TFA (Trifluoroacetic acid): 95%

-

TIS (Triisopropylsilane): 2.5% (Scavenger for t-butyl cations)

-

H₂O: 2.5% (Scavenger for reactive intermediates)

Procedure:

-

Suspend the dry resin/peptide in the cleavage cocktail (10 mL per gram of resin).

-

Agitate for 2 to 3 hours at room temperature.

-

Precipitate the filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge and wash the pellet 3x with cold ether.

-

Lyophilize the crude peptide.

Part 4: Quality Control & Analytics

To ensure the integrity of the dipeptide, the following analytical parameters must be verified upon receipt or synthesis.

| Test | Method | Acceptance Criteria |

| Identity | Mass Spectrometry (ESI-MS) | [M+H]⁺ = 401.5 ± 0.5 Da |

| Purity | RP-HPLC (C18 Column) | Single peak > 98% area integration |

| Optical Rotation | Polarimetry (c=1, MeOH) | Specific rotation [α]₂₀D must match CoA (typically negative) |

| Water Content | Karl Fischer Titration | < 1.0% (Hydrolysis risk) |

Synthesis Workflow Diagram

Figure 2: Operational workflow for incorporating the dipeptide fragment into a larger peptide chain.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Spill: Sweep up preventing dust generation; dispose of as chemical waste.

References

-

ChemicalBook. (2025).[2][3] Boc-Glu(OtBu)-Pro-OH Properties and Suppliers (CAS 917926-33-1).[2][4][5] Retrieved from [2]

-

Capot Chemical. (2025).[2] Product Specification: Boc-Glu(OtBu)-Pro-OH.[2][4][5][6][7][8] Retrieved from

-

Chiral Block. (2025). Catalog Entry: Boc-Glu(OtBu)-Pro-OH.[2][4][5][6][7][8] Retrieved from

-

Royal Society of Chemistry. (2025). Silver(I)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides.[9] (Contextual usage of Glu(OtBu)-Pro sequences). Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-Glu(OtBu)-Pro-OH | 917926-33-1 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. 917926-33-1 | Boc-Glu(OtBu)-Pro-OH | Boc-Glu(OtBu)-Pro-OH - Capot Químico [capotchem.com]

- 6. 917926-33-1 | Boc-Glu(OtBu)-Pro-OH | Chiralblock [chiralblock.com]

- 7. Boc-Glu(OtBu)-OH Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. Silver( i )-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06351E [pubs.rsc.org]

Boc-Glu(OtBu)-Pro-OH stability and storage conditions

Comprehensive Stability & Storage Protocol: Boc-Glu(OtBu)-Pro-OH

Executive Summary

Boc-Glu(OtBu)-Pro-OH (CAS: 917926-33-1) is a specialized, orthogonally protected dipeptide intermediate used in high-precision solid-phase (SPPS) and liquid-phase peptide synthesis. Its structural integrity relies on the stability of two acid-labile groups: the tert-butyloxycarbonyl (Boc) group on the N-terminus and the tert-butyl ester (OtBu) on the glutamic acid side chain.

Critical Insight: While the Boc group generally suppresses diketopiperazine (DKP) formation during storage, this compound resides in a metastable state . The C-terminal Proline residue induces a cis-amide bond conformation that significantly lowers the activation energy for cyclization. If the N-terminal Boc group is compromised (via trace acid exposure or autocatalysis from moisture), the molecule undergoes rapid, irreversible degradation into the cyclic dipeptide cyclo(Glu(OtBu)-Pro) .

Therefore, storage protocols must prioritize the absolute exclusion of moisture and acidic vapors to prevent the initiation of this degradation cascade.

Physicochemical Profile

| Parameter | Specification |

| Chemical Name | Boc-L-Glutamic acid 5-tert-butyl ester-L-Proline |

| CAS Number | 917926-33-1 |

| Molecular Formula | C₁₉H₃₂N₂O₇ |

| Molecular Weight | 400.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents (MeOH, DMF, DMSO, DCM). Sparingly soluble in water. |

| Purity Standard | ≥ 97.0% (HPLC) |

| Hygroscopicity | Moderate to High (Proline content increases moisture affinity) |

Stability Mechanisms & Degradation Pathways

To ensure integrity, one must understand the specific chemical threats facing this dipeptide.

The "Domino Effect" of Acidolysis and Cyclization

The stability of Boc-Glu(OtBu)-Pro-OH is governed by a three-stage degradation logic:

-

Trigger (Moisture/Acid): The tert-butyl based protecting groups (Boc/OtBu) are acid-labile. While stable to base, they degrade in the presence of protons (

). Moisture absorption can lead to localized hydrolysis of the free C-terminal carboxylic acid, generating protons that catalyze the removal of the Boc group. -

Deprotection: Loss of the Boc group yields H-Glu(OtBu)-Pro-OH (the free amine).

-

Cyclization (DKP Formation): Once the N-terminal amine is free, the steric constraint of the Proline residue forces the backbone into a "turn" conformation. The amine nucleophilically attacks the C-terminal carbonyl, ejecting water and forming the stable 6-membered diketopiperazine ring.[1]

Note: This reaction is faster for Glu-Pro sequences than many other dipeptides due to the "Proline Effect" (entropic facilitation).

Hydrolysis of Side Chain Ester

Prolonged exposure to moisture, even at neutral pH, can slowly hydrolyze the side-chain OtBu ester to the free glutamic acid. This increases the polarity of the impurity profile and complicates purification.

Visualization of Degradation Pathway

Figure 1: The degradation cascade. Note the autocatalytic potential where cyclization releases water, fueling further deprotection.

Storage Protocol (The Gold Standard)

This protocol is designed to interrupt the "Trigger" phase described above.

Long-Term Storage (> 1 Month)

-

Temperature: Store at -20°C ± 5°C . Lower temperatures slow the kinetics of any residual hydrolysis.

-

Atmosphere: The headspace of the container must be purged with Argon or dry Nitrogen. Argon is preferred as it is heavier than air and creates a better blanket over the powder.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photochemical activation of trace impurities, though Boc/OtBu are generally photostable.

-

Desiccation: Secondary containment is mandatory. Place the vial inside a sealed jar containing active desiccant (e.g., silica gel or molecular sieves) with a moisture indicator.

Short-Term / Working Storage (< 1 Month)

-

Temperature: +2°C to +8°C (Refrigerator).

-

Condition: Must remain desiccated. Do not store open vials in the fridge; humidity is high.

Handling Workflow

Figure 2: Correct handling workflow to prevent moisture ingress (condensation) during weighing.

Analytical Quality Control (QC)

To verify the integrity of the dipeptide, specifically looking for the DKP impurity (which will elute differently due to lack of the Boc group and cyclic structure).

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Avoid TFA if analyzing for very acid-sensitive traces, though TFA is standard).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (peptide bond) and 220 nm.

-

Pass Criteria:

-

Main Peak (Boc-Glu(OtBu)-Pro-OH): > 97%.[2]

-

Impurity 1 (DKP): Distinct shift in retention time (usually earlier eluting due to loss of lipophilic Boc, but cyclic structure adds hydrophobicity; verify with standard).

-

Impurity 2 (Free Glu): Early eluting.

-

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.[3] Link

-

Sigma-Aldrich. (n.d.).[4] Boc-Glu(OtBu)-OH Product Specification. Retrieved October 26, 2023. Link

-

ChemicalBook. (2023).[5] Boc-Glu(OtBu)-Pro-OH CAS 917926-33-1 Technical Data. Link

-

Steinauer, R., et al. (1989). Diketopiperazine formation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Protected Compounds [pt.bzchemicals.com]

Boc-Glu(OtBu)-Pro-OH safety data sheet (SDS) information

Technical Safety & Handling Guide: Boc-Glu(OtBu)-Pro-OH

Executive Summary & Substance Identification

Boc-Glu(OtBu)-Pro-OH is a protected dipeptide intermediate primarily used in solid-phase (SPPS) and liquid-phase peptide synthesis.[1][2] It serves as a critical building block for introducing the Glutamic acid-Proline sequence while mitigating side reactions typical of this specific junction, such as diketopiperazine (DKP) formation during deprotection steps.[1][2]

This guide synthesizes safety data based on the functional group behaviors of protected peptide fragments, as specific SDS entries for this custom intermediate are often non-standardized in public indices.[1][2]

Physicochemical Data Profile

| Property | Specification |

| Chemical Name | N-α-t-Butoxycarbonyl-L-glutamyl(γ-t-butyl ester)-L-proline |

| Chemical Formula | C₁₉H₃₂N₂O₇ |

| Molecular Weight | ~400.47 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DCM, DMF, DMSO, Methanol); Low water solubility |

| CAS Number | Not universally listed (Custom synthesis).[1][2][3][4][5] Parent Ref (Boc-Glu(OtBu)-OH): 13726-84-6 |

| Storage Condition | +2°C to +8°C (Desiccated) |

Hazard Identification & Safety Profile

While peptide intermediates are generally considered low-hazard compared to reagents like coupling agents (e.g., HATU, DCC), they must be treated as potential irritants and sensitizers.[1][2]

GHS Classification (Predicted)

Based on structural analogs and constituent amino acids.[1][2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Insights

-

Acute Toxicity: Data not established.[1][2] Low oral toxicity predicted based on amino acid backbone.[1][2]

-

Sensitization: Peptide dusts are known respiratory sensitizers.[1][2] Prolonged inhalation exposure may trigger allergic reactions in susceptible individuals.[1][2]

-

Carcinogenicity: No components listed by IARC, NTP, or OSHA.[1][2]

Technical Handling & Stability Protocols

The chemical integrity of Boc-Glu(OtBu)-Pro-OH relies on maintaining the stability of its two acid-labile protecting groups: the Boc (tert-butyloxycarbonyl) group on the N-terminus and the OtBu (tert-butyl ester) on the Glutamic acid side chain.[1][2]

Critical Stability Factors

-

Acid Sensitivity: Both Boc and OtBu groups are cleaved by strong acids (TFA, HCl).[1][2] Contact with acidic vapors in the lab atmosphere must be avoided during storage.[1][2]

-

Hygroscopicity: Proline derivatives are frequently hygroscopic.[1][2] Moisture absorption can lead to hydrolysis or physical aggregation (clumping), making accurate weighing difficult.[1][2]

Handling Workflow

-

Environment: Weigh and handle in a fume hood or ventilated enclosure to minimize dust inhalation.[1][2]

-

Solvent Compatibility:

Visualizing the Stability Logic

The following diagram illustrates the structural vulnerabilities of the molecule to acid, highlighting why storage away from TFA fumes is critical.

Caption: Figure 1. Acid sensitivity pathway.[1][2] Exposure to strong acids triggers simultaneous cleavage of N-terminal and side-chain protection.[1][2]

Emergency Response Measures

First Aid

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][2][4] Rationale: Peptide dust can cause bronchospasm.[1][2]

-

Skin Contact: Wash with soap and copious amounts of water.[1][2][4] Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption.[1][2]

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids.[1][2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.

Firefighting Measures

-

Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1][2][4]

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[1][2]

Application Context: Why this Fragment?

In drug development, using the pre-formed dipeptide Boc-Glu(OtBu)-Pro-OH is often superior to sequential coupling of Glu and Pro.[1][2]

-

Prevention of Diketopiperazine (DKP) Formation:

-

When Proline is the C-terminal residue attached to a resin or ester, the free amine of the adjacent amino acid (after deprotection) can attack the C-terminal carbonyl, cyclizing to form a DKP and cleaving the peptide chain from the resin prematurely.[1][2]

-

Solution: Introducing the dipeptide unit (Glu-Pro) as a single block avoids the specific deprotection step that triggers this cyclization on the resin.[1][2]

-

-

Efficiency:

References

-

PubChem. (2025).[1][2] Fmoc-Glu(OtBu)-OH Compound Summary. National Library of Medicine.[1][2] Retrieved February 3, 2026, from [Link][1][2]

-

Bachem. (n.d.).[1][2] Peptide Synthesis Guide: Handling of Protected Amino Acids. Bachem AG.[1][2]

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Contextual grounding for Boc/OtBu stability).

Sources

- 1. Fmoc-Glu(OtBu)-Gly-OH | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13726-84-6|Boc-Glu(OtBu)-OH|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Boc-Glu(OtBu)-OH Novabiochem 13726-84-6 [sigmaaldrich.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

A Senior Application Scientist's Perspective

This guide offers a detailed exploration of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to provide a deep understanding of the chemical principles and practical considerations that underpin this robust and historically significant methodology.

The Dawn of a New Era: Merrifield's Solid-Phase Revolution

The synthesis of peptides was once a formidable challenge, confined to solution-phase methods that were laborious and inefficient due to the need for purification after each amino acid addition. This paradigm shifted dramatically with R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the early 1960s, a feat that earned him the 1984 Nobel Prize in Chemistry.[][2][3] The core innovation of SPPS is the covalent attachment of the C-terminal amino acid to an insoluble polymer support, or resin.[2][4] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration to remove soluble by-products and unreacted reagents.[4][5]

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, with its milder deprotection conditions, has become prevalent, Boc chemistry remains a cornerstone of peptide synthesis.[6][7] It is particularly valuable for synthesizing complex or hydrophobic peptides and offers economic advantages in large-scale production.[6][8] A thorough grasp of Boc SPPS provides a foundational understanding of the chemical strategies employed in all forms of solid-phase synthesis.

Foundational Principles of the Boc Strategy

Boc SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The methodology is defined by the use of the Boc group for the temporary protection of the α-amino group of the incoming amino acid.

The Solid Support: More Than Just an Anchor

The choice of resin is a critical determinant of success in SPPS. The quintessential resin for Boc chemistry is the Merrifield resin, a 1% divinylbenzene cross-linked polystyrene bead functionalized with chloromethyl groups.[4][9] The first Boc-protected amino acid is typically anchored to this resin as a cesium salt, which displaces the chloride to form a stable benzyl ester linkage.[10] Other resins, such as MBHA or BHA resins, are used when the desired final product is a peptide amide.[10]

Orthogonal Protection: The Key to Selectivity

A central tenet of SPPS is the concept of orthogonality , which refers to the use of protecting groups that can be removed under distinct chemical conditions.[][11] In Boc SPPS, the α-amino Boc group is acid-labile and is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[12][11][13] The side chains of trifunctional amino acids are protected by groups, often benzyl-based, that are stable to TFA but are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF), during the final step of cleaving the completed peptide from the resin.[5][12] This graduated acid lability, while technically "quasi-orthogonal," provides the necessary selectivity for the stepwise assembly of the peptide chain.[5][11]

The Boc SPPS Cycle: A Detailed Walkthrough

The following protocol outlines a standard manual Boc SPPS cycle. All operations should be conducted in a certified fume hood with appropriate personal protective equipment.

Experimental Workflow: A Single Boc SPPS Cycle

Caption: Flowchart of the key steps in one cycle of Boc solid-phase peptide synthesis.

Step 1: Nα-Deprotection

Objective: To remove the temporary N-terminal Boc protecting group to expose a free amine for the next coupling reaction.

Protocol:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[10]

-

Filter and wash the resin extensively with DCM to remove residual TFA and by-products.

Scientific Rationale: The Boc group is cleaved via an acid-catalyzed mechanism.[8] The carbonyl oxygen of the Boc group is protonated by TFA, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then spontaneously decarboxylates to release the free amine as an ammonium trifluoroacetate salt.[13]

Step 2: Neutralization

Objective: To deprotonate the N-terminal ammonium salt to the free, nucleophilic amine required for the coupling reaction.

Protocol:

-

Wash the resin with a 5-10% solution of a hindered, non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).[5]

-

Repeat the neutralization wash.

-

Thoroughly wash the resin with DCM and then DMF to remove excess base.

Scientific Rationale: After acid-catalyzed deprotection, the newly exposed N-terminal amine is in its protonated, unreactive ammonium salt form.[5] Neutralization with a hindered base like DIEA is crucial to regenerate the free amine, which acts as the nucleophile in the subsequent coupling step.[5]

Step 3: Amino Acid Activation and Coupling

Objective: To form a peptide bond between the N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Boc-amino acid.

Protocol:

-

In a separate vessel, pre-activate the incoming Boc-amino acid (typically 3-4 equivalents). A common method involves dissolving the Boc-amino acid with an activating agent like N,N'-dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF or a DCM/DMF mixture.[8]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the reaction to proceed for 1-2 hours with agitation.

-

Filter and wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) by-product.

Scientific Rationale: The carboxyl group of the incoming amino acid must be activated to form a species susceptible to nucleophilic attack by the peptide's N-terminal amine. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] However, this intermediate can rearrange to a stable N-acylurea, which terminates the peptide chain. The inclusion of HOBt mitigates this by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then efficiently reacts with the amine to form the desired peptide bond.[8][14]

Chemical Mechanism: Peptide Bond Formation via DCC/HOBt Activation

Caption: Activation of a Boc-amino acid with DCC and HOBt to facilitate peptide bond formation.

Step 4: Capping (Optional)

Objective: To permanently block any unreacted N-terminal amines from participating in subsequent cycles, thus preventing the formation of deletion peptide impurities.

Protocol:

-

Treat the resin with a solution of acetic anhydride and a base like DIEA or pyridine in DMF.

-

Wash the resin thoroughly.

Scientific Rationale: Even with excess reagents, coupling may not be 100% efficient. Capping acetylates any remaining free amines, rendering them unreactive for future coupling steps. This is a critical step for ensuring the homogeneity of the final peptide product, especially in the synthesis of long sequences.

Final Cleavage: Releasing the Peptide

The final step in Boc SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Protocol:

-

The dried peptide-resin is treated with a strong acid, most commonly anhydrous hydrogen fluoride (HF).[12]

-

"Scavengers" (e.g., anisole, cresol, thioanisole) are included in the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[10]

-

The reaction is typically performed at 0°C for 1-2 hours.

-

After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and dried.[4]

-

The crude product is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Rationale: The strong acid (HF) cleaves the benzyl ester linkage to the Merrifield resin and the benzyl-based side-chain protecting groups. The highly reactive carbocations generated from the cleavage of these protecting groups can cause unwanted alkylation of certain amino acid side chains. Scavengers act as carbocation traps, minimizing these side reactions and improving the purity of the crude peptide. The use of highly toxic and corrosive HF is a significant drawback of the Boc strategy and necessitates specialized equipment and stringent safety protocols.

Summary of Standard Boc SPPS Conditions

| Step | Reagent(s) | Solvent(s) | Typical Duration | Purpose |

| Deprotection | 25-50% TFA | DCM | 20-30 min | Removes N-terminal Boc group.[10] |

| Neutralization | 5-10% DIEA | DCM, DMF | 2 x 2 min | Generates free N-terminal amine.[5] |

| Coupling | Boc-AA, DCC/HOBt | DMF, DCM | 1-2 hours | Forms the peptide bond.[8] |

| Capping | Acetic Anhydride, DIEA | DMF, DCM | 20 min | Blocks unreacted amines. |

| Cleavage | Anhydrous HF, Scavengers | N/A | 1-2 hours | Cleaves peptide from resin and removes side-chain protection. |

Conclusion

Boc solid-phase peptide synthesis is a powerful and historically significant methodology that laid the groundwork for modern peptide chemistry. While Fmoc chemistry is now more widely used due to its milder conditions, the Boc strategy remains indispensable for specific applications and large-scale synthesis. A comprehensive understanding of the principles of Boc SPPS—from the choice of resin and the logic of orthogonal protection to the mechanisms of deprotection, coupling, and cleavage—is essential for any scientist engaged in the art and science of peptide synthesis. This knowledge provides the foundation for troubleshooting, optimizing, and innovating in this critical field of biochemical research and drug development.

References

-

LifeTein®. Basic Peptides synthesis introduction. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

-

AAPPTec. Solid Phase Peptide Synthesis Brief History. [Link]

-

AAPPTec. Coupling Reagents. [Link]

-

The Rockefeller University. 1984 Nobel Prize in Chemistry. [Link]

-

AAPPTec. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]

-

G. Barany, N. K. Venkatasubbaiah, B. G. de la Torre, F. Albericio. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Peptide Science, 90(3), 169-179. [Link]

-

Wikipedia. Solid-phase synthesis. [Link]

-

Y. E. Jad, S. N. Khattab, B. G. de la Torre, T. Govender, H. G. Kruger, A. El-Faham, F. Albericio. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 236-245. [Link]

Sources

- 2. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]

- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 4. lifetein.com [lifetein.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 8. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Coupling of Boc-Glu(OtBu)-Pro-OH in Fmoc-SPPS

This Application Note is structured to provide a high-level, mechanistic, and practical guide for the incorporation of Boc-Glu(OtBu)-Pro-OH into solid-phase peptide synthesis (SPPS) workflows.

Executive Summary & Scientific Rationale

The dipeptide building block Boc-Glu(OtBu)-Pro-OH represents a strategic tool in modern Fmoc solid-phase peptide synthesis (SPPS).[1][2] While it carries "Boc" protection, its primary utility lies in Fmoc-chemistry workflows as a terminal capping unit.[1][2]

The "DKP Trap" and Why This Dipeptide Exists

Synthesizing the N-terminal sequence Glu-Pro- stepwise on a resin is fraught with instability. When a Proline residue is attached to the resin (or a growing chain) and the subsequent Glutamic acid is deprotected, the free amine of the Glu residue can intramolecularly attack the C-terminal ester of the Proline. This results in the formation of a Diketopiperazine (DKP) and the simultaneous cleavage of the dipeptide from the resin, leading to significant yield loss (see Diagram 1).[3]

The Solution: By coupling the pre-formed dipeptide Boc-Glu(OtBu)-Pro-OH , the critical "Glu-Pro" amide bond is already formed and stable.[1][2] The N-terminus is Boc-protected, preventing any nucleophilic attack during the coupling step.[2]

Orthogonality & Deprotection Logic

-

Side-Chain (OtBu): Acid-labile (cleaved by TFA).[1][2][4][5]

-

Usage: This block is introduced as the final sequence of the peptide.[3] During the global cleavage step (typically 95% TFA), the resin linker, the Glu side chain, and the N-terminal Boc group are removed simultaneously, yielding the free native N-terminus (H-Glu-Pro-...).[1][2]

Mechanistic Visualization

Diagram 1: The Diketopiperazine (DKP) Risk in Stepwise Synthesis

This diagram illustrates the failure mode that Boc-Glu(OtBu)-Pro-OH prevents.[1][2]

Caption: Stepwise synthesis exposes the dipeptide ester to cyclization (DKP formation). Pre-formed dipeptides bypass this intermediate.[1][2][6]

Materials & Reagents

| Component | Grade/Specification | Role |

| Boc-Glu(OtBu)-Pro-OH | >98% HPLC, L-Isomer | Building Block |

| DMF (Dimethylformamide) | Peptide Grade (Amine-free) | Solvent |

| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Activator (Carbodiimide) |

| Oxyma Pure | Synthesis Grade | Racemization Suppressor |

| DCM (Dichloromethane) | ACS Grade | Resin Swelling/Washing |

| TFA (Trifluoroacetic Acid) | HPLC Grade | Global Deprotection |

Note on Activators: While HATU is powerful, it poses a higher risk of epimerization at the C-terminal Proline during segment condensation. DIC/Oxyma is the recommended standard for coupling dipeptides to minimize racemization while maintaining high coupling efficiency (El-Faham et al., 2011).[1][3][2]

Step-by-Step Coupling Protocol

Phase A: Preparation and Activation

Goal: Generate the active ester without inducing racemization at the Proline C-terminus.

-

Calculation: Calculate 3.0 equivalents (eq) of Boc-Glu(OtBu)-Pro-OH relative to the resin loading.

-

Dissolution: Dissolve the dipeptide in minimum DMF (approx. 0.1 - 0.2 M concentration).[1][2]

-

Tip: If solubility is poor, add small amounts of DCM, but keep DMF as the primary solvent for Oxyma stability.[3]

-

-

Activation Cocktail:

-

Pre-activation: Allow the mixture to react for 2–3 minutes at room temperature. The solution may turn slightly yellow; this is normal.[3]

Phase B: Coupling to Resin

Goal: Form the amide bond between the Proline carboxylate and the resin-bound amine.

-

Resin Prep: Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed thoroughly (3x DMF).[1][3][2][7]

-

Addition: Transfer the pre-activated dipeptide solution to the reaction vessel containing the resin.

-

Reaction Time: Agitate (shake, do not stir magnetically) for 2 to 4 hours at room temperature.

-

Monitoring:

-

Double Coupling (Optional but Recommended): If the sequence is "difficult" or the resin loading is high (>0.6 mmol/g), drain and repeat the coupling with fresh reagents for 1 hour.

Phase C: Washing and Final Cleavage

Goal: Remove reagents and release the peptide.

-

Wash: Drain and wash resin with DMF (3x) and DCM (3x).[1][3][2]

-

Global Deprotection:

-

Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

-

Add to resin and shake for 2–3 hours .

-

Chemistry: This step removes the N-terminal Boc , the Side-chain OtBu , and cleaves the peptide from the linker.

-

-

Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

Diagram 2: The Strategic Coupling Workflow

This diagram details the correct integration of the dipeptide into the Fmoc cycle.

Caption: Workflow for integrating Boc-Glu(OtBu)-Pro-OH. Note the simultaneous removal of Boc and OtBu at the final stage.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the dipeptide or aggregation.[1][2] | Use Microwave-Assisted SPPS (50°C, 15 min) or switch solvent to NMP.[1][3][2] Perform double coupling. |

| Racemization (D-Pro detected) | High base concentration or over-activation.[1][3][2] | Ensure NO base (DIPEA) is used during activation. Switch from HATU to DIC/Oxyma .[1][3][2] Reduce coupling temperature to 4°C (overnight). |

| Low Yield (Post-Cleavage) | Incomplete Boc removal.[1][3][2] | While Boc is very acid-labile, ensure the cleavage cocktail contains at least 90% TFA and the reaction runs for full 2 hours. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews.[1][3][2] Link[1][3][2]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1][3][2] Chemical Reviews.[1][3][2] Link[1][3][2]

-

Gisin, B.F., & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1][3][2] A side reaction in solid-phase peptide synthesis.[1][2][5] Journal of the American Chemical Society.[3] (Fundamental mechanism of DKP formation). Link[1][3][2]

-

Steinauer, R., et al. (1989). Racemization of the C-terminal amino acid during the coupling of dipeptide fragments.[3] International Journal of Peptide and Protein Research.[3][2][8] Link[1][3][2]

Sources

- 1. Fmoc-Glu(OtBu)-Gly-OH | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Boc-Glu(OtBu)-Pro-OH in Drug Discovery & Peptide Synthesis

The following is a comprehensive Application Note and Protocol guide for Boc-Glu(OtBu)-Pro-OH , designed for researchers in drug discovery and peptide synthesis.

Executive Summary

Boc-Glu(OtBu)-Pro-OH is a specialized dipeptide building block engineered to overcome specific synthetic hurdles in the production of bioactive peptides containing the Glutamyl-Proline (Glu-Pro) sequence. Its primary application lies in the suppression of diketopiperazine (DKP) formation , a notorious side reaction that severely diminishes yield and purity during the synthesis of Proline-rich therapeutics like BPC-157 , Eledoisin , and collagen mimetics. This guide details the mechanistic advantages of this building block, its physicochemical properties, and optimized protocols for its deployment in solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS).

Chemical Profile & Mechanistic Advantage[1]

Molecule Identification

-

Chemical Name: Boc-L-glutamyl(OtBu)-L-proline

-

Molecular Weight: 400.47 g/mol [3]

-

Structure: N-terminal Boc protection, Side-chain tert-butyl ester (OtBu) protection, Free C-terminal carboxylic acid.

The "Proline Problem" in Peptide Synthesis

The synthesis of peptides containing C-terminal Proline residues or Proline-rich domains is plagued by the formation of diketopiperazines (DKPs) .

-

Mechanism: When the second amino acid (in this case, Glu) is deprotected (e.g., Fmoc removal) while attached to a Proline anchored to the resin or ester, the free amine of the Glutamic acid can back-bite the carbonyl carbon of the Proline ester linkage.

-

Result: This intramolecular cyclization cleaves the dipeptide from the resin, forming a cyclic byproduct (cyclo-Glu-Pro) and terminating the peptide chain growth.

-

Solution: Boc-Glu(OtBu)-Pro-OH acts as a "pre-formed" unit. By coupling the intact dipeptide to the growing chain, the critical "dipeptide-resin" stage—where the N-terminal amine is free and proximal to the ester—is effectively bypassed.[5] The N-terminus remains Boc-protected during the coupling step, physically preventing cyclization.

Key Applications in Drug Discovery

Synthesis of BPC-157 (Body Protection Compound)

BPC-157 is a pentadecapeptide (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) currently under investigation for inflammatory bowel disease and soft tissue healing.

-

Challenge: The sequence contains a Glu-Pro motif at the N-terminus (residues 2-3) followed by a difficult Pro-Pro-Pro stretch. Stepwise synthesis often fails due to steric hindrance and DKP formation at the Glu-Pro junction.

-

Application: Boc-Glu(OtBu)-Pro-OH is used to introduce residues 2 and 3 simultaneously. This avoids the formation of the labile H-Glu-Pro-Pro... intermediate and improves the purity of the final API.

Synthesis of Tachykinins (e.g., Eledoisin)

Eledoisin (pGlu-Pro-Ser-Lys...) is a neuropeptide where the N-terminus is pyroglutamic acid (pGlu).

-

Application: Boc-Glu(OtBu)-Pro-OH serves as an ideal precursor. After coupling to the peptide chain (e.g., H-Ser-Lys-...), the Boc and OtBu groups are removed by TFA. The resulting N-terminal Glutamic acid (H-Glu-Pro-...) spontaneously or catalytically cyclizes to form the biologically active pyroglutamate (pGlu-Pro-...) moiety.

Fragment Condensation

In convergent peptide synthesis, Boc-Glu(OtBu)-Pro-OH serves as a soluble, protected fragment that can be activated (e.g., as an NHS ester or via EDC/HOBt) and coupled to larger peptide segments in solution, ensuring stereochemical integrity.

Experimental Protocols

Solubility & Handling

-

Appearance: White to off-white powder.[6]

-

Solubility: Highly soluble in DMF (Dimethylformamide), DCM (Dichloromethane), and NMP (N-methyl-2-pyrrolidone).

-

Storage: -20°C, desiccated. Stable for >2 years if protected from moisture.

Protocol: Solid-Phase Coupling (Fmoc/tBu Strategy)

Note: Although this block has a Boc group, it is compatible with Fmoc strategies if used as the final N-terminal block or if the Boc group is removed with TFA for subsequent steps (hybrid strategy).

Reagents:

-

Boc-Glu(OtBu)-Pro-OH (3.0 equivalents relative to resin loading)

-

DIC (Diisopropylcarbodiimide) (3.0 eq)

-

Oxyma Pure (3.0 eq)

-

DMF (Solvent)[7]

Workflow:

-

Resin Preparation: Swell the resin (e.g., H-Pro-Pro-Gly-2-Cl-Trt resin for BPC-157) in DCM for 30 mins.

-

Activation: Dissolve Boc-Glu(OtBu)-Pro-OH and Oxyma Pure in minimal DMF. Cool to 0°C. Add DIC. Stir for 2 minutes.

-

Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

-

Tip: Monitor reaction via Kaiser test (if coupling to primary amine) or Chloranil test (if coupling to secondary amine like Proline).

-

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).

-

Capping (Optional): Treat with acetic anhydride/pyridine to cap unreacted amines.

Protocol: Global Deprotection & Cleavage

For peptides where Boc-Glu(OtBu)-Pro-OH is the N-terminal unit (e.g., BPC-157 precursors).

Cocktail: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v). Procedure:

-

Add cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Shake for 2–3 hours at room temperature. (The Boc and OtBu groups are removed simultaneously with resin cleavage).

-

Precipitation: Filter the filtrate into cold diethyl ether (-20°C).

-

Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.

-

Lyophilization: Dissolve pellet in H₂O/Acetonitrile (1:1) and freeze-dry.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Steric hindrance of Proline residue on resin. | Use stronger activation (HATU/HOAt) or double coupling. Increase temperature to 40°C (carefully). |

| Racemization | Over-activation of the C-terminal Proline. | Use DIC/Oxyma instead of phosphonium salts (HBTU/HATU) to minimize racemization risk. Keep activation time < 5 min before addition. |

| Incomplete Solubility | Aggregation of peptide chain. | Add chaotropic salts (e.g., 0.1M LiCl) to the DMF solvent or use Pseudoproline dipeptides for other sections of the chain. |

| Diketopiperazine (DKP) | Occurred before using the dipeptide block? | Ensure the dipeptide block is used.[8][9][10] If DKP appears, it likely formed during the previous step if a stepwise approach was attempted. |

Visualization of Synthesis Workflow (BPC-157 Example)

References

-

ChemicalBook. (2025).[3] Boc-Glu(OtBu)-Pro-OH Properties and Suppliers. Retrieved from

-

BenchChem. (2025).[5] Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Retrieved from

- Giraud, M., et al. (1999). Diketopiperazine formation: a side reaction in peptide synthesis. Journal of Peptide Science. (Contextual grounding for DKP mechanism).

-

Sichuan Tongsheng Amino Acid Co. (2024). Product Specification: Boc-Glu(OtBu)-Pro-OH (CAS 917926-33-1).[1][3][4] (Standard industry specification sheet).

-

PubChem. (2025).[11] Compound Summary: Fmoc-Glu(OtBu)-OH and related dipeptide structures. Retrieved from [11]

Disclaimer: This protocol is intended for research and development purposes only. Users must adhere to all local safety regulations regarding the handling of hazardous chemicals (TFA, DIC, DMF).

Sources

- 1. 917926-33-1 | Boc-Glu(OtBu)-Pro-OH | Chiralblock [chiralblock.com]

- 2. Page loading... [guidechem.com]

- 3. Boc-Glu(OtBu)-Pro-OH | 917926-33-1 [chemicalbook.com]

- 4. 917926-33-1 | Boc-Glu(OtBu)-Pro-OH | Boc-Glu(OtBu)-Pro-OH - Capot Químico [capotchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FMOC-GLU(OTBU)-OH H2O | 204251-24-1 [chemicalbook.com]

- 7. EP3196206A1 - Method for preparation of liraglutide - Google Patents [patents.google.com]

- 8. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]

- 9. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Strategic Utilization of Boc-Glu(OtBu)-Pro-OH in Solution-Phase Peptide Synthesis

[1]

Executive Summary

This application note details the strategic implementation of the dipeptide building block Boc-Glu(OtBu)-Pro-OH in large-scale solution-phase peptide synthesis. The inclusion of this pre-formed fragment is a critical risk-mitigation strategy designed to bypass the formation of diketopiperazines (DKP)—a notorious side reaction in proline-containing sequences—and to leverage the racemization resistance of C-terminal proline during segment condensation. This guide provides validated protocols for the synthesis, purification, and coupling of this fragment, tailored for researchers and process chemists in drug development.

Part 1: Strategic Rationale & Mechanistic Insight

The Diketopiperazine (DKP) Challenge

In stepwise peptide synthesis (C-to-N direction), the introduction of the third amino acid onto a dipeptide-ester containing proline is a high-risk step.[1] If the sequence is H-Pro-Xaa-OR , the free secondary amine of the proline is spatially predisposed to attack the carbonyl of the Xaa residue, forming a six-membered diketopiperazine ring and cleaving the dipeptide from the growing chain.

The Solution: By using Boc-Glu(OtBu)-Pro-OH as a unit, the critical H-Pro-Xaa intermediate is never generated.[1] The coupling event forms Boc-Glu(OtBu)-Pro-Xaa-OR directly.[1] The N-terminus remains protected (Boc), preventing nucleophilic attack on the backbone esters.

Racemization Resistance in Segment Condensation

Segment condensation (coupling peptide fragments) often carries a risk of epimerization at the activated C-terminal residue via 5(4H)-oxazolone (azlactone) formation.[1] However, Proline is a secondary amine and lacks the amide hydrogen required to form the standard oxazolone intermediate. Consequently, Boc-Glu(OtBu)-Pro-OH can be activated at the Proline carboxylic acid with minimal risk of racemization, making it an ideal "safe" fragment for convergent synthesis strategies.[1]

Visualizing the Strategy

The following diagram contrasts the risky stepwise approach with the robust fragment-based strategy.

Caption: Comparison of stepwise synthesis (high DKP risk) vs. fragment condensation (DKP avoidance).

Part 2: Synthesis Protocol for Boc-Glu(OtBu)-Pro-OH[1]

This protocol describes the preparation of the fragment starting from commercially available protected amino acids.

Materials:

-

Reagents: Boc-Glu(OtBu)-OH, H-Pro-OBzl·HCl, EDC·HCl, HOBt, N-Methylmorpholine (NMM), Hydrogen gas (H2), Pd/C (10%).[1]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).[1]

Step 1: Coupling (Boc-Glu(OtBu)-OH + H-Pro-OBzl)[1]

-

Dissolution: Dissolve 10.0 g (33 mmol) of Boc-Glu(OtBu)-OH and 8.0 g (33 mmol) of H-Pro-OBzl·HCl in 150 mL of DCM.

-

Neutralization: Cool to 0°C. Add NMM (3.6 mL, 33 mmol) to neutralize the hydrochloride salt. Check pH (should be ~7-8 on wet litmus).[1]

-

Activation: Add HOBt (4.5 g, 33 mmol) followed by EDC·HCl (6.9 g, 36 mmol).[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16 hours).

-

Workup:

-

Evaporate DCM (optional, or dilute with EtOAc).[1]

-

Dissolve/dilute in 200 mL EtOAc.

-

Wash successively with:

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Result: Boc-Glu(OtBu)-Pro-OBzl (typically a colorless oil or white foam).[1] Yield >90%.

Step 2: Hydrogenolysis (Removal of Benzyl Ester)

Note: This step is selective.[1] The Benzyl (Bzl) group is removed by reduction, while Boc and OtBu (acid-labile) remain intact.

-

Setup: Dissolve the intermediate from Step 1 in MeOH (10 mL/g).

-

Catalyst: Add 10% Pd/C catalyst (5-10% w/w relative to substrate) under an inert atmosphere (N2).[1]

-

Hydrogenation: Purge with H2 gas. Stir under H2 atmosphere (balloon pressure or 1-2 bar) at RT.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting material (high Rf) should disappear; the product (free acid) will be more polar.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The product Boc-Glu(OtBu)-Pro-OH is typically obtained as a white solid or foam.[1]

-

Storage: Store at -20°C. Stable for >12 months.

Part 3: Application Protocol (Coupling the Fragment)

This protocol outlines the coupling of the purified Boc-Glu(OtBu)-Pro-OH fragment to an amino component (H-Xaa-OR).[1]

Activation & Coupling

Critical Control Point: Although Proline is resistant to racemization, using highly efficient coupling reagents ensures rapid reaction and high purity.

-

Preparation: Dissolve Boc-Glu(OtBu)-Pro-OH (1.0 equiv) and the amino component H-Xaa-OR (1.0 equiv) in DMF (concentration ~0.1 - 0.2 M).

-

Base: Add DIEA (Diisopropylethylamine, 2.0 - 3.0 equiv).[1] Ensure pH is basic (~8).[1]

-

Coupling Agent: Add TBTU or HATU (1.05 equiv) at 0°C.

-

Alternative: For cost-sensitive large-scale runs, IBCF (Isobutyl chloroformate) / NMM (Mixed Anhydride method) is effective and economical for this specific fragment.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then RT for 2-4 hours. Monitor by HPLC.

-

Workup: Standard extractive workup (EtOAc vs Acid/Base washes) as described in Part 2.

Quantitative Data: Solubility Profile

Understanding solubility is vital for solution-phase handling.[1]

| Solvent | Solubility (25°C) | Notes |

| DMF | > 200 mg/mL | Excellent.[1] Preferred for coupling.[1] |

| DCM | > 100 mg/mL | Good.[1] Useful for synthesis workup.[1] |

| EtOAc | Moderate | Good for extraction/washing.[1] |

| Water | Insoluble | Precipitates upon aqueous workup.[1] |

| Ether | Low | Useful for precipitation/crystallization.[1] |

Part 4: Quality Control & Troubleshooting

Analytical Specifications

-

HPLC: Purity ≥ 98.0%.[1][2] Look for des-Boc impurities (if stored improperly) or benzyl ester residues (incomplete hydrogenolysis).[1]

-

Mass Spec (ESI): [M+H]+ and [M+Na]+ consistent with calculated mass.

-

NMR (1H): Verify the presence of Boc singlet (~1.4 ppm, 9H) and OtBu singlet (~1.45 ppm, 9H). Ensure absence of aromatic protons (7.3 ppm) to confirm Bzl removal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrogenolysis | Catalyst poisoning or insufficient H2 pressure.[1] | Refresh Pd/C catalyst. Ensure sulfur-containing reagents were not used in previous steps.[1] Increase pressure slightly.[1] |

| Product is Oily/Sticky | Residual solvent or inherent nature of the protected dipeptide. | Triturate with cold Hexane or Diethyl Ether/Hexane to induce solidification.[1] Dry under high vacuum for 24h. |

| Racemization Detected | Over-activation or high temperature during coupling.[1] | Use TBTU/HOBt at 0°C. Avoid pre-activation times >5 mins.[1] Ensure base (DIEA) does not exceed 3 equiv.[1] |

| DKP Formation (Post-coupling) | N-terminal deprotection of the next intermediate was too slow. | When removing Boc from the next intermediate (H-Glu-Pro-Xaa...), ensure rapid neutralization and immediate coupling of the subsequent amino acid.[1] |

References

-

Sigma-Aldrich. Boc-Glu(OtBu)-OH Product Specification. Merck KGaA.[1][2] Link[1]

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.[1] Link

-

Heinlein, C., et al. (2011).[1][3][4] Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase. Angewandte Chemie International Edition. Link

-

BenchChem. Technical Support: Boc-L-Proline and Diketopiperazine (DKP) Formation. Link

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Link

Sources

- 1. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Glu(OtBu)-OH Novabiochem 13726-84-6 [sigmaaldrich.com]

- 3. Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newreactions.wordpress.com [newreactions.wordpress.com]

Application Notes & Protocols: A-Z Guide to Monitoring Boc-Glu(OtBu)-Pro-OH Coupling Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Nature of Monitoring Boc-Glu(OtBu)-Pro-OH Coupling

The synthesis of peptides is a cornerstone of modern drug discovery and development. The precise assembly of amino acid building blocks dictates the final product's purity, activity, and safety. Among the many challenges in peptide synthesis, the coupling of a protected glutamic acid derivative, such as Boc-Glu(OtBu)-OH, to a proline residue presents a unique set of analytical hurdles. Proline's secondary amine structure makes it less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[1] Inefficient coupling not only reduces the overall yield but also introduces deletion sequences that are often difficult to separate from the target peptide, complicating downstream purification and potentially compromising the final product's quality.

This comprehensive guide provides a detailed overview of the most effective analytical techniques for monitoring the coupling efficiency of Boc-Glu(OtBu)-Pro-OH. It is designed to empower researchers with the knowledge to make informed decisions about in-process controls, ensuring the synthesis of high-quality peptides.

Foundational Principles: Why In-Process Monitoring is Non-Negotiable

In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, and amino acids are added in a stepwise manner.[2] The success of each coupling step is paramount. Failure to achieve complete coupling before proceeding to the next cycle results in the formation of impurities. Real-time or near real-time monitoring of the reaction allows for immediate intervention, such as extending the reaction time or performing a double coupling, to drive the reaction to completion.[1]

A Comparative Overview of Analytical Techniques

Choosing the right analytical tool is critical and depends on factors such as the scale of the synthesis, the available instrumentation, and the desired level of quantitative accuracy. The following table provides a comparative summary of the most common techniques.

| Technique | Principle | Throughput | Quantitation | Key Advantages | Major Limitations |

| Qualitative Colorimetric Assays | |||||

| Kaiser Test | Ninhydrin reacts with primary amines to produce a blue color.[3] | High | Qualitative/ Semi-quantitative | Simple, rapid, and cost-effective for detecting primary amines. | Not reliable for secondary amines like proline; can give false positives.[4][5] |

| Isatin/Chloranil Test | Specific reagents react with the secondary amine of proline to produce a distinct color.[4] | High | Qualitative | Provides a more reliable indication of free proline compared to the Kaiser test. | Interpretation can be subjective.[2] |

| Chromatographic & Spectrometric Methods | |||||

| HPLC/UPLC | Separates components based on their physicochemical properties.[6][7] | Medium | Quantitative | High resolution and sensitivity; provides accurate quantitation of starting materials and product.[8] | Requires cleavage of the peptide from the resin; method development can be time-consuming.[9] |

| LC-MS | Combines the separation power of LC with the mass identification capabilities of MS.[10] | Medium | Quantitative | Provides molecular weight confirmation of products and impurities.[11][12] | Can be affected by ion suppression; requires specialized instrumentation.[13] |

| Spectroscopic Methods | |||||

| FT-IR/NIR | Monitors the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum.[14][15] | High | Semi-quantitative | Non-invasive and can be performed directly on the resin-bound peptide.[16] | Lower sensitivity compared to chromatographic methods; spectral interpretation can be complex.[17] |

| Quantitative NMR (qNMR) | Measures the concentration of specific molecules by comparing the integral of their signals to that of a known standard.[18] | Low | Quantitative | Provides absolute quantitation without the need for a calibration curve; can be used for reaction monitoring.[19][20] | Lower sensitivity; requires specialized equipment and expertise. |

In-Depth Protocols and Methodologies

Qualitative Monitoring: On-Resin Colorimetric Tests

Colorimetric tests are invaluable for rapid, qualitative assessment of coupling completion directly on the solid support.

1. The Kaiser Test: A Primary Amine Indicator

The Kaiser test is a highly sensitive method for detecting free primary amines.[5] A positive result (intense blue color) after the coupling of Boc-Glu(OtBu)-OH to a non-proline residue indicates incomplete reaction. However, when coupling to proline, the test is performed on the subsequent deprotection step to confirm the presence of a free primary amine for the next coupling.

-

Causality Behind Experimental Choices: The test relies on the reaction of ninhydrin with primary amines to form a highly colored chromophore known as Ruhemann's purple.[21] The absence of this blue color after a coupling step suggests that the primary amine of the preceding amino acid has been successfully acylated.

-

Self-Validating System: A critical control is to run the test on a sample of the resin before the coupling reaction (after deprotection). This sample should yield a strong positive (blue) result, confirming that the test is working correctly.

Protocol for the Kaiser Test: [3][5]

-

Sample Preparation: Withdraw a small sample of the peptide-resin (a few beads) and wash thoroughly with ethanol to remove any residual reagents.

-

Reagent Addition: Add 2-3 drops each of the following solutions to the resin sample in a small test tube:

-

Reagent A: Potassium cyanide in pyridine.

-

Reagent B: Ninhydrin in n-butanol.

-

Reagent C: Phenol in n-butanol.

-

-

Incubation: Heat the test tube at 110-120°C for 5 minutes.

-

Observation:

-

Yellow/Colorless Solution & Beads: Complete coupling (no free primary amine).

-

Blue Solution and/or Blue Beads: Incomplete coupling (free primary amine present). A re-coupling step is necessary.[3]

-

2. The Isatin/Chloranil Test: Proline-Specific Detection

Since the Kaiser test is unreliable for the secondary amine of proline, alternative tests are required when proline is the N-terminal residue.[4] The isatin and chloranil tests are specific for detecting unprotected proline.

-

Causality Behind Experimental Choices: These tests utilize reagents that react specifically with the secondary amine of proline to produce a characteristic blue or blue-green color. This provides a direct indication of whether the proline residue has been successfully coupled.

Protocol for the Isatin Test: [4]

-

Sample Preparation: Place a small sample of the peptide-resin (4-5 mg) in a small test tube.

-

Reagent Addition: Add 2-3 drops of the isatin solution.

-

Incubation: Heat the test tube at 100°C for 5 minutes.

-

Observation:

-

Blue Beads: Incomplete coupling (free proline N-terminus).

-

No Color Change: Complete coupling.

-

Quantitative Analysis: Chromatographic and Mass Spectrometric Techniques

For precise quantification of coupling efficiency, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards.[8][22] These techniques require cleaving a small portion of the peptide from the solid support.

Workflow for HPLC and LC-MS Analysis

Caption: General workflow for HPLC and LC-MS monitoring.

1. High-Performance Liquid Chromatography (HPLC)

HPLC separates the cleaved peptide from unreacted starting materials and byproducts, allowing for accurate quantification based on peak area.

-

Causality Behind Experimental Choices: A reversed-phase C18 column is typically used for peptide analysis, separating molecules based on their hydrophobicity.[22] A gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed to achieve optimal separation.[9][13] Detection is commonly performed at 214 nm, where the peptide backbone absorbs UV light.

Protocol for HPLC Analysis:

-

Sample Preparation:

-

Collect a small sample of the peptide-resin.

-

Cleave the peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Integrate the peak areas of the starting material (Pro-resin) and the desired product (Boc-Glu(OtBu)-Pro-resin).

-

Calculate the coupling efficiency as: (Area_product / (Area_product + Area_starting_material)) * 100%.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an additional layer of certainty by confirming the molecular weight of the eluting peaks.[10][23] This is particularly useful for identifying unexpected byproducts.

-

Causality Behind Experimental Choices: The LC conditions are similar to those for HPLC. The mass spectrometer is set to scan a mass range that includes the expected molecular weights of the starting materials, product, and potential side products (e.g., double-coupled species or deletion sequences).

Protocol for LC-MS Analysis:

-

Sample Preparation and LC Conditions: Follow the same procedure as for HPLC analysis.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: Scan a range that encompasses the expected masses (e.g., m/z 300-1500).

-

-

Data Analysis:

-

Extract ion chromatograms for the expected m/z values of the starting material and the product.

-

Confirm the identity of the peaks by their mass spectra.

-

Quantify the coupling efficiency using the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC).

-

Advanced and Emerging Techniques

1. Quantitative NMR (qNMR)

qNMR can provide highly accurate and precise quantification of reaction components in solution without the need for response factor correction.[18][24]

-

Causality Behind Experimental Choices: By adding a known amount of an internal standard to the reaction mixture (after cleavage), the concentration of the product and remaining starting materials can be determined by comparing the integrals of their respective NMR signals.[20] The tert-butyl protons of the Boc and OtBu protecting groups provide sharp, well-resolved singlets that are ideal for quantification.

2. In-situ Spectroscopic Monitoring

Techniques like FT-IR and Near-Infrared (NIR) spectroscopy allow for the real-time, non-invasive monitoring of the reaction directly on the solid support.[14][16]

-

Causality Behind Experimental Choices: These methods track the disappearance of the amine band of the proline residue and the appearance of the amide I and II bands of the newly formed peptide bond.[16] This provides a continuous view of the reaction progress.

Troubleshooting and Decision Making

Caption: Decision tree for addressing incomplete coupling.

A negative colorimetric test or a coupling efficiency of >99% by HPLC/LC-MS indicates a successful reaction. If monitoring reveals incomplete coupling, a decision must be made:

-

Recouple: The most common approach is to drain the reaction vessel and repeat the coupling step with fresh reagents. This is often necessary for sterically hindered couplings like those involving proline.[1]

-

Capping: If recoupling is unsuccessful or if the presence of a small amount of a deletion sequence is acceptable, the unreacted proline amines can be "capped" by acetylation with acetic anhydride. This prevents them from reacting in subsequent cycles.

Conclusion

The successful synthesis of the Boc-Glu(OtBu)-Pro-OH dipeptide, and indeed any peptide, hinges on the rigorous application of in-process analytical controls. A multi-faceted approach, combining rapid qualitative tests with precise quantitative methods, provides the most comprehensive understanding of reaction efficiency. By understanding the principles behind each technique and implementing them systematically, researchers can ensure the integrity of their synthetic peptides, paving the way for more reliable and reproducible scientific outcomes.

References

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

Wang, Y., Chen, P., & Lin, Y. (2001). Investigation of solid-phase peptide synthesis by the near-infrared multispectral imaging technique: a detection method for combinatorial chemistry. Applied spectroscopy, 55(3), 308-313. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

- In-house knowledge.

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14001-14004. Retrieved from [Link]

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.

-